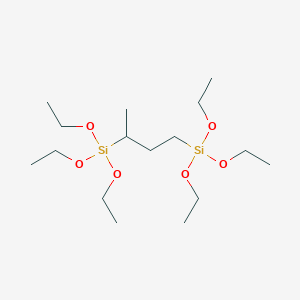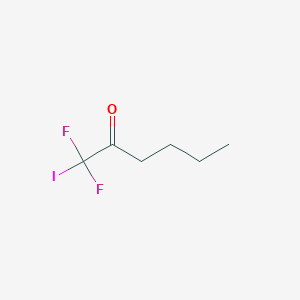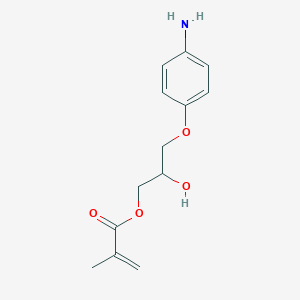
Triethoxy(4-triethoxysilylbutan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(4-triethoxysilylbutan-2-yl)silane is an organosilicon compound with the molecular formula C14H32O6Si2. This compound is characterized by the presence of two triethoxysilyl groups attached to a butane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(4-triethoxysilylbutan-2-yl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the hydrosilylation reaction is optimized for yield and purity. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(4-triethoxysilylbutan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Hydrolysis: Typically occurs in the presence of moisture or water.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Condensation: Results in the formation of siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Triethoxy(4-triethoxysilylbutan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of Triethoxy(4-triethoxysilylbutan-2-yl)silane involves the formation of strong covalent bonds with substrates through its reactive silicon centers. These silicon centers can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, resulting in the formation of stable siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: An organosilicon compound with a single triethoxysilyl group.
Tetraethoxysilane: Contains four ethoxy groups attached to a silicon atom.
Trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(4-triethoxysilylbutan-2-yl)silane is unique due to the presence of two triethoxysilyl groups, which provide enhanced reactivity and the ability to form more complex structures compared to similar compounds. This makes it particularly valuable in applications requiring strong and durable bonds.
Eigenschaften
CAS-Nummer |
137963-74-7 |
|---|---|
Molekularformel |
C16H38O6Si2 |
Molekulargewicht |
382.64 g/mol |
IUPAC-Name |
triethoxy(4-triethoxysilylbutan-2-yl)silane |
InChI |
InChI=1S/C16H38O6Si2/c1-8-17-23(18-9-2,19-10-3)15-14-16(7)24(20-11-4,21-12-5)22-13-6/h16H,8-15H2,1-7H3 |
InChI-Schlüssel |
KXTVECBNNZCMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)



![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
